molecular formula C8H11NO2S B8597365 2,4-Diethylthiazole-5-carboxylic acid

2,4-Diethylthiazole-5-carboxylic acid

Cat. No.: B8597365
M. Wt: 185.25 g/mol
InChI Key: VLQFBXKRCCAZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diethylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with two ethyl groups at the 2- and 4-positions and a carboxylic acid group at the 5-position. The thiazole core, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2,4-diethyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-3-5-7(8(10)11)12-6(4-2)9-5/h3-4H2,1-2H3,(H,10,11)

InChI Key

VLQFBXKRCCAZPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)CC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2,4-diethylthiazole-5-carboxylic acid include:

Compound Name Substituents (2-, 4-, 5-positions) Molecular Formula Key Properties/Applications Similarity Score*
2,4-Dimethylthiazole-5-carboxylic acid Methyl, Methyl, COOH C₆H₇NO₂S Intermediate in drug synthesis 0.79
2-Aminothiazole-5-carboxylic acid Amino, H, COOH C₄H₄N₂O₂S Antibacterial activity 0.82
2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid 4-Cl-Ph, Methyl, COOH C₁₁H₈ClNO₂S Antifungal/antiviral potential
2-(Ethylamino)-4-methylthiazole-5-carboxylic acid Ethylamino, Methyl, COOH C₇H₁₀N₂O₂S Enhanced hydrogen bonding capacity

*Similarity scores (0–1 scale) are based on structural and functional group comparisons .

  • Ethyl vs. For example, 2-ethyl-4-methylthiazole-5-carboxylic acid (C₇H₉NO₂S) exhibits higher logP values than its dimethyl counterpart, favoring absorption in biological systems .

Heterocycle Variations: Thiazole vs. Oxazole

Replacing the thiazole sulfur with oxygen (oxazole derivatives) alters electronic properties. For instance, 2,4-dimethyl-5-oxazolecarboxylic acid (C₆H₇NO₃) exhibits reduced ring strain and lower dipole moments compared to thiazole analogs, affecting solubility and intermolecular interactions .

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